

The chemical structure and properties of Raphin1 acetate

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Compound of Interest		
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An In-depth Technical Guide to Raphin1 Acetate

Introduction

Raphin1 acetate is a synthetic, orally bioavailable small molecule that has garnered significant interest in the fields of neurobiology and drug discovery. It functions as a potent and selective inhibitor of the regulatory phosphatase PPP1R15B (also known as R15B or CReP).[1][2][3] By targeting this key enzyme, Raphin1 acetate modulates the integrated stress response (ISR), a crucial cellular pathway involved in maintaining protein homeostasis (proteostasis). Its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease, position it as a valuable research tool and a potential therapeutic lead.[1][4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols for its use.

Chemical Structure and Physicochemical Properties

Raphin1 acetate is the acetate salt of the Raphin1 free base. Its chemical identity and physical characteristics are summarized below.



Property	Data	Reference(s)
IUPAC Name	(E)-2-(2,3- Dichlorobenzylidene)hydrazine carboximidamide acetate	[6]
Molecular Formula	C10H12Cl2N4O2	[2][3][7]
Molecular Weight	291.13 g/mol	[2][6][7]
CAS Number	2242616-04-0	[1][2][7]
Parent CAS	2022961-17-5 (Raphin1)	[6]
Appearance	White to off-white solid	[1]
Canonical SMILES	N=C(N/N=C/C1=CC=CC(CI)=C1CI)N.CC(O)=O	[1]
Solubility	DMSO: ≥ 40 mg/mL (≥ 137.4 mM) Ethanol: ~8 mg/mL Water: Insoluble	[2][7][8]

Pharmacological Properties

Raphin1 acetate's biological activity is defined by its high-affinity and selective binding to the PPP1R15B-PP1c holoenzyme.



Property	Data	Reference(s)
Target	Regulatory subunit of Protein Phosphatase 1, PPP1R15B (R15B)	[1][9]
Binding Affinity (Kd)	33 nM (for the R15B-PP1c holophosphatase)	[1][2][8][9]
Selectivity	~30-fold greater selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme. Does not bind to the catalytic subunit PP1c alone.	[1][4][6]
Key Biological Effects	Induces a rapid and transient increase in eIF2α phosphorylation, leading to a temporary attenuation of global protein synthesis. Reduces SDS-insoluble huntingtin assemblies in a mouse model of Huntington's disease.	[1][4][9]
Bioavailability	Orally bioavailable and crosses the blood-brain barrier.	[1][4][5]

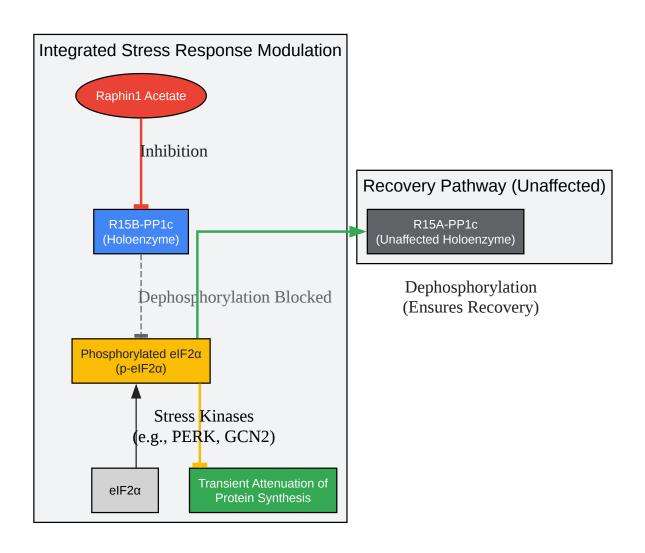
Mechanism of Action

Under normal cellular conditions, the translation initiation factor eIF2 α is dephosphorylated by phosphatase complexes, primarily the one containing the regulatory subunit PPP1R15B (R15B). This action permits global protein synthesis to proceed. In response to cellular stress (e.g., protein misfolding), kinases phosphorylate eIF2 α , which attenuates protein synthesis to conserve resources and allow the cell to manage the stress.

Raphin1 acetate selectively inhibits the R15B-PP1c holoenzyme, preventing the dephosphorylation of its substrate, phosphorylated eIF2 α (p-eIF2 α).[1][4] This leads to a rapid but transient accumulation of p-eIF2 α , which temporarily reduces the rate of protein synthesis.



[4][5][10] The transient nature of this effect is crucial; the related phosphatase subunit, PPP1R15A (R15A), is not inhibited by **Raphin1 acetate** at therapeutic concentrations and facilitates the eventual dephosphorylation of p-eIF2α, allowing for the recovery of protein synthesis.[4] This temporary reduction in the protein synthesis load is thought to improve the cell's capacity for protein quality control, thereby mitigating the effects of protein misfolding diseases.[11]



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Mechanism of **Raphin1 acetate** action.

Experimental Protocols

The following protocols are summarized from the foundational study by Krzyzosiak et al. in Cell (2018).[4][10] For complete, step-by-step methodologies, researchers should consult this primary literature.

In Vitro Binding Assay via Surface Plasmon Resonance (SPR)

This method is used to quantify the binding affinity (Kd) of Raphin1 to its target holoenzyme.

- Objective: To measure direct binding between Raphin1 and the R15B-PP1c and R15A-PP1c complexes.
- Methodology Summary: Experiments are performed on a Biacore T200 system. A sensor chip is functionalized with a capture molecule. Recombinant R15B-PP1c or R15A-PP1c holoenzymes are flowed over the chip and captured. Subsequently, various concentrations of **Raphin1 acetate** (dissolved in an appropriate buffer with low DMSO concentration) are injected over the surface. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time. These binding sensorgrams are then fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[4][10]

Cellular eIF2α Phosphorylation Assay via Immunoblotting

This assay assesses the on-target effect of **Raphin1 acetate** in a cellular context.

- Objective: To measure the time-dependent increase in p-eIF2α levels following treatment with **Raphin1 acetate**.
- Methodology Summary:
 - Cell Culture: Plate cells (e.g., HeLa) and grow to ~80% confluency.



- \circ Treatment: Treat cells with **Raphin1 acetate** (e.g., 10 μ M) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for peIF2α (e.g., Ser51) and total eIF2α.
- Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.
- Analysis: Quantify band intensity using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal for each sample.

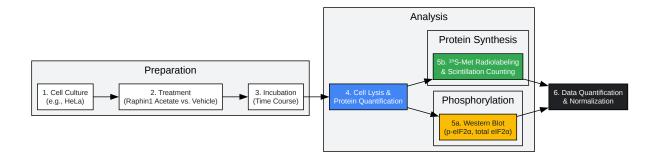
In Vivo Efficacy in a Huntington's Disease Mouse Model

This protocol evaluates the therapeutic potential of **Raphin1 acetate** in a preclinical disease model.

- Objective: To determine if oral administration of **Raphin1 acetate** can ameliorate disease-related phenotypes in a mouse model of Huntington's disease (e.g., HD82Q mice).[1]
- Methodology Summary:
 - Animal Model: Use transgenic HD82Q mice, which express a mutant form of the huntingtin protein.
 - Dosing: Administer Raphin1 acetate (e.g., 2 mg/kg) or a vehicle control to the mice once daily via oral gavage over a specified treatment period (e.g., from 4 to 10 weeks of age).[1]
 - Phenotypic Assessment: Monitor key disease indicators such as body weight and motor performance throughout the study.



 Biochemical Analysis: At the end of the study, sacrifice the animals and harvest brain tissue (e.g., cortex). Prepare tissue lysates and analyze for key molecular markers, such as the levels of SDS-insoluble huntingtin assemblies and nuclear inclusions, via immunoblotting or immunohistochemistry.[1]



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Generalized experimental workflow.

Storage and Handling

Proper storage is critical to maintain the stability and activity of **Raphin1 acetate**.

- Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[2][7] It can be kept at 4°C for shorter periods.[1] The compound should be stored in a sealed container, protected from moisture.[1]
- In Solvent: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][8] Store these stock solutions at -80°C (stable for up to 6-12 months) or at -20°C (stable for up to 1 month).[1][2] For in vivo studies, it is recommended that working solutions be prepared fresh on the day of use.[9]

Conclusion

Raphin1 acetate is a highly selective and potent inhibitor of PPP1R15B that serves as a powerful tool for studying the integrated stress response and proteostasis. Its favorable



pharmacological properties, including oral bioavailability and brain penetrance, make it an important compound for preclinical research into neurodegenerative and other protein misfolding diseases. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to effectively utilize **Raphin1 acetate** in their work.

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